1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine
Description
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Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-pyrrolidin-1-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c22-14-3-5-15(6-4-14)29(25,26)20-13-23-17-12-19-18(27-9-10-28-19)11-16(17)21(20)24-7-1-2-8-24/h3-6,11-13H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLIPSUYYZVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the 4-chlorobenzenesulfonyl group is particularly significant, as sulfonamides are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antibacterial properties. For instance, synthesized compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . In particular:
- Activity against Bacterial Strains :
- Salmonella typhi: Moderate to strong
- Bacillus subtilis: Moderate to strong
- Other strains: Weak to moderate activity
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease . These activities are crucial for potential therapeutic applications in treating diseases like Alzheimer's and certain infections:
- AChE Inhibition : Compounds derived from similar structures have demonstrated strong inhibitory effects on AChE, suggesting potential in neuroprotective therapies.
- Urease Inhibition : Strong inhibitory activity against urease was observed, indicating potential use in treating urease-related infections .
Anticancer Activity
The antiproliferative effects of related compounds have also been studied extensively. For example, some derivatives have shown significant cytotoxicity against various cancer cell lines at nanomolar concentrations. The mechanism often involves disruption of the cell cycle and induction of apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of these compounds. Research suggests that modifications to the aromatic rings and functional groups can significantly influence their potency and selectivity against specific biological targets .
Binding Interactions
Docking studies have elucidated how these compounds interact with target proteins. For instance, binding affinities with bovine serum albumin (BSA) indicate potential pharmacokinetic advantages and enhanced bioavailability .
Case Studies
Several studies highlight the efficacy of similar compounds:
-
Study on Antibacterial Activity :
- Compounds were synthesized and tested against multiple bacterial strains.
- Results indicated that certain derivatives exhibited strong antibacterial properties, particularly against gram-positive bacteria.
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Enzyme Inhibition Studies :
- A series of experiments demonstrated that specific modifications to the sulfonamide moiety enhanced AChE inhibition.
- Urease inhibition was also confirmed through in vitro assays.
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Anticancer Efficacy :
- In vitro studies showed that derivatives could effectively inhibit tumor growth in chick chorioallantoic membrane assays.
- The compounds blocked angiogenesis and disrupted cell cycle progression in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
